![molecular formula C21H14O2 B14747179 Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one CAS No. 2674-46-6](/img/structure/B14747179.png)
Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is a spiro compound characterized by a unique structure where a fluorene moiety is fused with an isochromenone unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one typically involves a multi-step process. One common method starts with the preparation of the fluorene derivative, followed by the formation of the isochromenone unit. The key steps include:
Formation of Fluorene Derivative: This involves the reaction of fluorene with suitable reagents to introduce functional groups necessary for subsequent steps.
Cyclization: The functionalized fluorene undergoes cyclization with an appropriate reagent to form the spiro compound.
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but fused with a xanthene unit.
Spiro[fluorene-9,9’-thioxanthene]: Similar structure with a thioxanthene unit instead of isochromenone.
Uniqueness
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is unique due to its specific fusion of fluorene and isochromenone, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where such properties are crucial.
Propiedades
Número CAS |
2674-46-6 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
spiro[4H-isochromene-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C21H14O2/c22-20-15-8-2-1-7-14(15)13-21(23-20)18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h1-12H,13H2 |
Clave InChI |
NAEKCBVUQIMWHL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)OC13C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


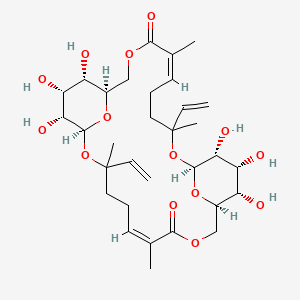
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
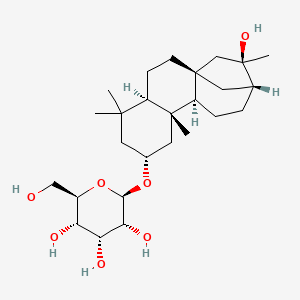
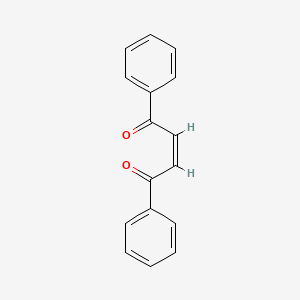
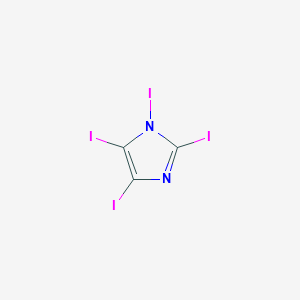
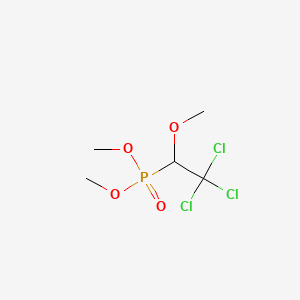
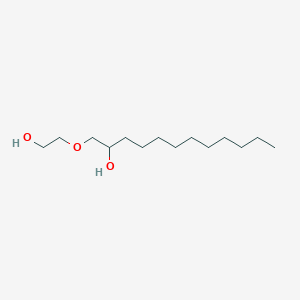
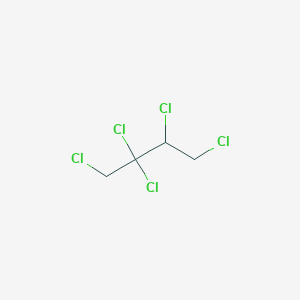
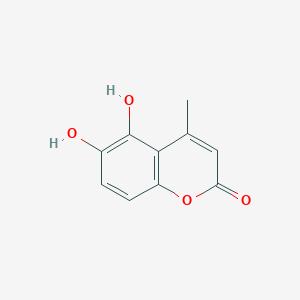
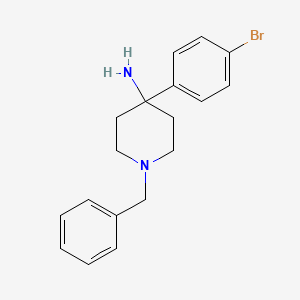
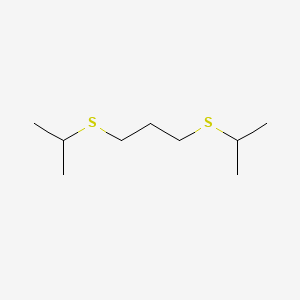
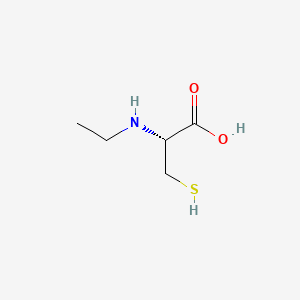
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
